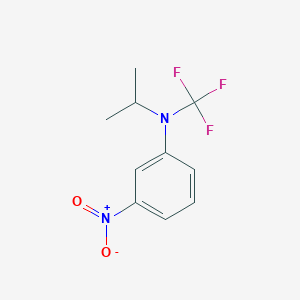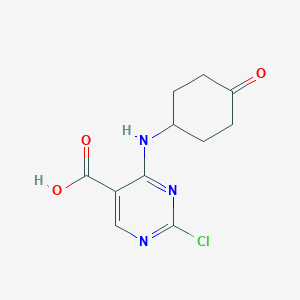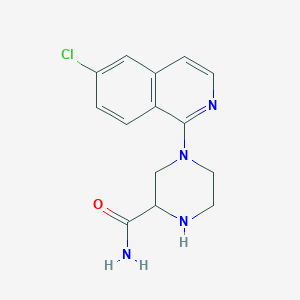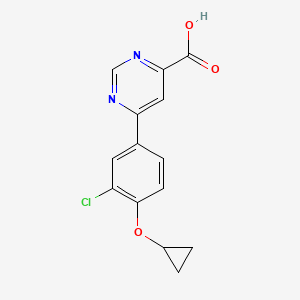![molecular formula C9H14BNO4S B13978213 {4-[(1-Methylethyl)amino]-5-[(methyloxy)carbonyl]-2-thienyl}boronic acid](/img/structure/B13978213.png)
{4-[(1-Methylethyl)amino]-5-[(methyloxy)carbonyl]-2-thienyl}boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with an isopropylamino group and a methoxycarbonyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid typically involves the introduction of the boronic acid group onto a pre-formed thiophene ring. One common method involves the borylation of a thiophene derivative using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide variety of biaryl compounds.
科学研究应用
Chemistry
In chemistry, (4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions.
Biology and Medicine
In biology and medicine, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors. This compound could be investigated for similar applications.
Industry
In industry, boronic acids are used in the development of new materials, including polymers and sensors. The unique properties of (4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid could make it valuable in these areas.
作用机制
The mechanism by which (4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use as enzyme inhibitors.
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
(4-(Methoxycarbonyl)phenyl)boronic acid: Another boronic acid with a methoxycarbonyl group, but without the thiophene ring.
(4-(Isopropylamino)phenyl)boronic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
(4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid is unique due to the combination of its boronic acid group, thiophene ring, and specific substituents
属性
分子式 |
C9H14BNO4S |
|---|---|
分子量 |
243.09 g/mol |
IUPAC 名称 |
[5-methoxycarbonyl-4-(propan-2-ylamino)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO4S/c1-5(2)11-6-4-7(10(13)14)16-8(6)9(12)15-3/h4-5,11,13-14H,1-3H3 |
InChI 键 |
RRHDWOUCMVWNSQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(S1)C(=O)OC)NC(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


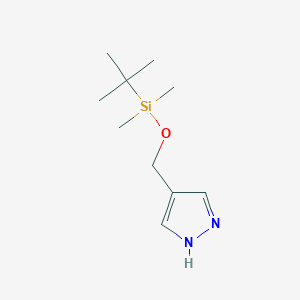
![7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13978139.png)
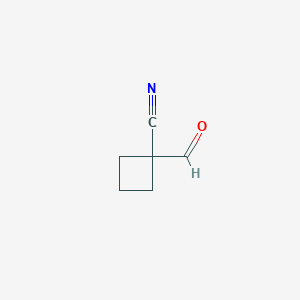
![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)

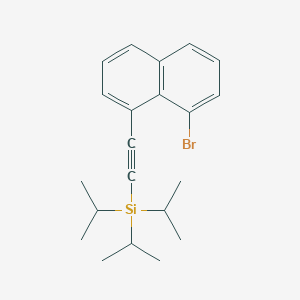
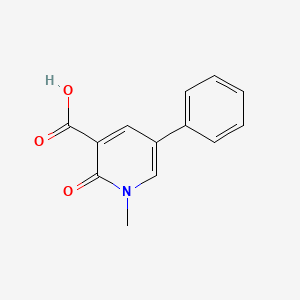
![Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate](/img/structure/B13978182.png)
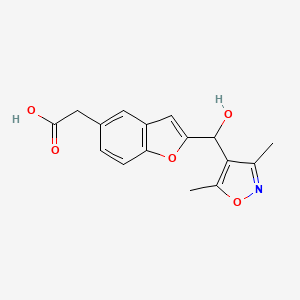
![5-(tert-Butyl) 2-ethyl 4,6-dihydropyrrolo[3,4-d]imidazole-2,5(1H)-dicarboxylate](/img/structure/B13978187.png)
